
N-Boc-2-fluoro-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-fluoro-1-phenylethanamine, also known as tert-butyl N-(2-fluoro-1-phenylethyl)carbamate, is a research chemical with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol. This compound is characterized by the presence of a fluoro group attached to a phenylethanamine backbone, protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-fluoro-1-phenylethanamine can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-1-phenylethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-fluoro-1-phenylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane or another organic solvent.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted phenylethanamines can be formed.
Deprotection Reactions: The primary product is 2-fluoro-1-phenylethanamine, with the Boc group removed.
Scientific Research Applications
N-Boc-2-fluoro-1-phenylethanamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-Boc-2-fluoro-1-phenylethanamine involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain receptors or enzymes, potentially altering their activity. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-chloro-1-phenylethanamine: Similar structure but with a chloro group instead of a fluoro group.
N-Boc-2-bromo-1-phenylethanamine: Similar structure but with a bromo group instead of a fluoro group.
N-Boc-2-iodo-1-phenylethanamine: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
N-Boc-2-fluoro-1-phenylethanamine is unique due to the presence of the fluoro group, which can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties compared to its halogenated analogs.
Properties
CAS No. |
2006278-27-7 |
|---|---|
Molecular Formula |
C13H18FNO2 |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-1-phenylethyl)carbamate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) |
InChI Key |
URSFJYUZIMUYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)

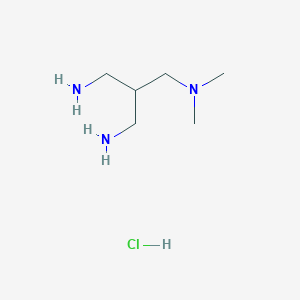
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)
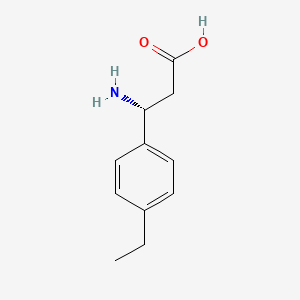
![2-[4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729621.png)
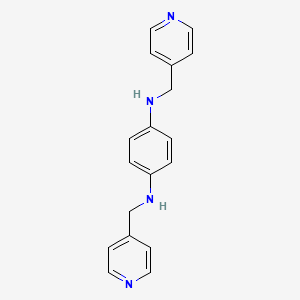
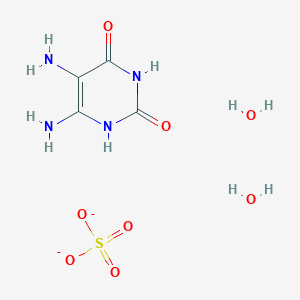
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
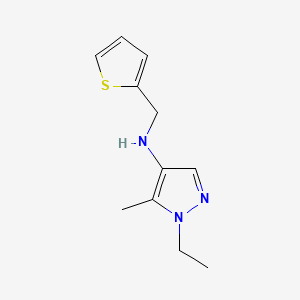
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)

